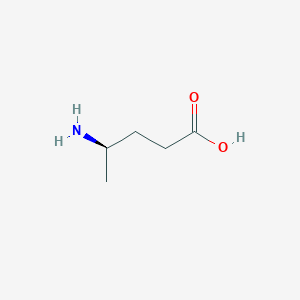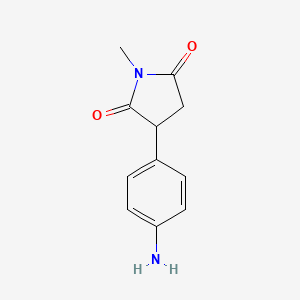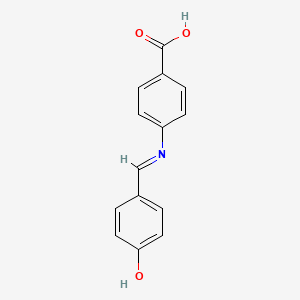
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is a small molecule with the chemical formula C₁₄H₁₇NO₃S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride. The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
In this case, the heptyl group is introduced as the R group, and the reaction is carried out under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various alkylating agents and catalysts can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets. It has been shown to interact with components of the cytochrome b-c1 complex, which is part of the mitochondrial respiratory chain. This interaction can affect the electron transport chain and ATP synthesis, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione: Unique due to its heptyl group and specific hydroxyl and carbonyl functionalities.
Benzothiazole: The parent compound, lacking the heptyl group and additional functional groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the hydroxyl and carbonyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptyl group and the hydroxyl and carbonyl functionalities make it a versatile compound for various applications .
Propiedades
Número CAS |
611207-02-4 |
|---|---|
Fórmula molecular |
C14H17NO3S |
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
5-heptyl-4-hydroxy-1,3-benzothiazole-6,7-dione |
InChI |
InChI=1S/C14H17NO3S/c1-2-3-4-5-6-7-9-11(16)10-14(19-8-15-10)13(18)12(9)17/h8,16H,2-7H2,1H3 |
Clave InChI |
PJALLUJRPFUWAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(carbamoyloxymethyl)-1,4-dihydroxy-5,8-dioxonaphthalen-2-yl]methyl carbamate](/img/structure/B3063122.png)













